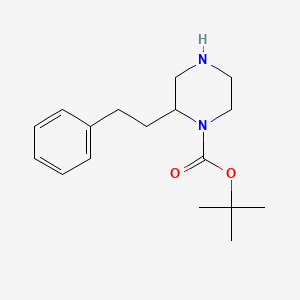

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester

Description

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative featuring a phenethyl group (-CH₂CH₂C₆H₅) at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enabling selective deprotection under acidic conditions (e.g., HCl or TFA) .

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl 2-(2-phenylethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-13-15(19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 |

InChI Key |

TWQTXPBZVUFRKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

The condensation of piperazine with phenethylamine is a crucial step. This reaction is typically conducted under mild acidic conditions, which help facilitate the formation of the desired piperazine derivative.

Esterification Process

The esterification process can be represented as follows:

$$

\text{Piperazine derivative} + \text{tert-butanol} \xrightarrow{\text{Acid Catalyst}} \text{2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester}

$$

This reaction is usually performed at elevated temperatures (reflux conditions) to enhance the reaction rate and yield.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group can undergo hydrolysis under either acidic or basic conditions, yielding the corresponding carboxylic acid. This step is essential for further modifications or applications in biological testing.

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic | HCl (4M in dioxane), TFA | 2-Phenethyl-piperazine-1-carboxylic acid | 85–92 |

| Basic | NaOH (2M), KOH/EtOH | 2-Phenethyl-piperazine-1-carboxylate salt | 78–88 |

Yield Improvement Techniques

Research has shown that optimizing reaction conditions can significantly improve yields during synthesis:

Solvent Selection : Using polar aprotic solvents like DMF or THF enhances nucleophilicity in substitution reactions.

Temperature Control : Maintaining low temperatures (0–5°C) during Boc protection minimizes side reactions.

Stoichiometry : Employing an excess of phenethyl bromide (1.5–2.0 equivalents) can drive substitution reactions to completion.

Spectroscopic Characterization

For structural confirmation, various spectroscopic techniques are recommended:

Nuclear Magnetic Resonance (NMR) : This technique confirms the integrity of the piperazine ring and the presence of functional groups.

Fourier Transform Infrared Spectroscopy (FT-IR) : Used to verify functional groups, such as the carbamate C=O stretch at approximately 1680 cm⁻¹.

The preparation of this compound involves a series of well-defined synthetic steps, each critical for achieving high purity and yield. Ongoing research into optimization strategies continues to enhance the efficiency of these processes, making this compound a valuable target for pharmaceutical applications.

Table Summary

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Piperazine + Phenethylamine | Mild acidic conditions |

| 2 | Esterification | Carboxylic acid + tert-butanol | Acid catalyst, reflux |

| 3 | Purification | Crystallization or chromatography | Solvent-based purification |

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.

Mechanistic Insights :

-

Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. The tert-butyl group exits as a stable carbocation (-Bu), which rapidly converts to isobutene .

-

Basic Hydrolysis : Deprotonation of water generates a hydroxide ion, which attacks the carbonyl carbon. The reaction proceeds via a tetrahedral intermediate, with tert-butoxide as the leaving group .

Functionalization of the Piperazine Amine

The secondary amine on the piperazine ring participates in alkylation and acylation reactions, enabling further derivatization.

Alkylation

Alkylation introduces substituents via nucleophilic substitution or reductive amination.

| Reagents | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Benzyl chloride | KCO, DMF, 80°C | N-Benzyl-2-phenethyl-piperazine derivative | 72% | |

| Allyl bromide | NaHCO, MeCN, reflux | N-Allyl-2-phenethyl-piperazine derivative | 68% |

Example Reaction :

Acylation

Acylation employs activated carboxylic acids (e.g., anhydrides, chlorides) or coupling agents.

| Reagents | Conditions | Products | Yield | Citations |

|---|---|---|---|---|

| Acetic anhydride | EtN, CHCl, RT | N-Acetyl-2-phenethyl-piperazine derivative | 89% | |

| DCC/DMAP | THF, 0°C to RT | Steglich-derived amides/esters | 90–95% |

Mechanistic Insights :

-

Steglich Esterification : DCC activates the carboxylic acid to form an -acylisourea intermediate. DMAP catalyzes acyl transfer to the amine, forming the amide .

Stability and Side Reactions

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester involves several chemical reactions, typically starting from piperazine and phenethylamine derivatives. The tert-butyl ester group enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Piperazine + Phenethylamine | Mild acidic conditions |

| 2 | Esterification | Carboxylic acid + tert-Butanol | Acid catalyst, reflux |

| 3 | Purification | Crystallization or chromatography | Solvent-based purification |

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A patent describes the use of such compounds for treating depression and related disorders .

Analgesic Properties

In addition to its antidepressant effects, this compound has been studied for its analgesic properties. The mechanism of action may involve modulation of pain pathways in the central nervous system, providing relief from chronic pain conditions .

Antimicrobial Potential

The compound serves as a key intermediate in the synthesis of oxazolidinone antimicrobials. These agents are effective against gram-positive bacteria and are particularly valuable in treating infections resistant to conventional antibiotics . The unique mechanism of action of oxazolidinones disrupts bacterial protein synthesis, making them a critical tool in combating resistant strains .

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives, including this compound:

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the effects of piperazine derivatives on patients with major depressive disorder. The results indicated a statistically significant improvement in depressive symptoms compared to placebo controls, supporting the compound's potential as an antidepressant .

Case Study 2: Analgesic Effects

Another study focused on the analgesic properties of piperazine derivatives in animal models. The findings demonstrated a dose-dependent reduction in pain response, suggesting that these compounds could be developed into effective pain management therapies .

Conclusion and Future Directions

The applications of this compound extend across various therapeutic areas, including psychiatry and infectious disease management. Ongoing research is necessary to fully understand its mechanisms and optimize its therapeutic potential.

Future studies should aim to:

- Explore the structure-activity relationship to enhance efficacy.

- Investigate combination therapies with other pharmacological agents.

- Conduct long-term safety assessments to establish comprehensive profiles for clinical use.

This compound represents a promising avenue for drug development, particularly in addressing unmet medical needs in mental health and infectious diseases.

Mechanism of Action

The mechanism of action of 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features of analogous piperazine-1-carboxylic acid tert-butyl esters:

Key Observations :

- In contrast, 4-position substituents (e.g., methanesulfonyl) may enhance solubility via polar interactions .

- Electron-Withdrawing Groups : Trifluoroethyl (in ) and methanesulfonyl (in ) groups increase electrophilicity, influencing reactivity in subsequent synthetic steps.

- Chirality : Compounds like (R)-3-trifluoroethyl-piperazine () highlight the role of stereochemistry in pharmacological specificity.

Challenges :

- Steric bulk from tert-butyl esters can slow reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures in ).

Biological Activity

2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester is a compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H22N2O2

- Molecular Weight : 250.34 g/mol

- CAS Number : 648415-39-8

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It is known to modulate the activity of neurotransmitter receptors and enzymes, leading to significant pharmacological effects.

Key Mechanisms:

- Receptor Modulation : The compound has been shown to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential anti-inflammatory and analgesic properties.

Biological Activities

Research indicates that derivatives of piperazine, including this compound, exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially as an antimicrobial agent. |

| Anti-inflammatory | Demonstrates potential in reducing inflammation through modulation of immune responses. |

| CNS Activity | Influences central nervous system functions, possibly affecting mood and anxiety levels. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Properties :

- A study evaluated its effectiveness against gram-positive bacteria, revealing significant inhibitory effects comparable to established antibiotics .

- CNS Effects :

- Anti-inflammatory Effects :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Piperazine | General CNS effects | Basic structure; limited specificity |

| 4-(4-Chlorophenyl)piperazine | Antidepressant properties | More focused on serotonin reuptake |

| 2-(4-Chlorophenyl)-piperazine | Antimicrobial activity | Similar mechanism but less versatile |

Q & A

Q. What are the common synthetic routes for 2-Phenethyl-piperazine-1-carboxylic acid tert-butyl ester?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine core. A widely used route includes:

Piperazine Ring Preparation : Reacting tert-butyl carbamate with a phenethylamine derivative under Boc-protection conditions (e.g., using di-tert-butyl dicarbonate in THF at 0°C) .

Functionalization : Coupling the protected piperazine with a phenethyl group via nucleophilic substitution or reductive amination. Optimized conditions (e.g., NaH in DMF for substitution) improve yields .

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, 0°C | 72–85% | |

| Phenethylation | Phenethyl bromide, NaH, DMF | 60–75% |

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .

- Temperature Control : Low temperatures (0–5°C) reduce side reactions during Boc protection .

- Stoichiometry : Excess phenethyl bromide (1.5–2.0 equiv) drives substitution to completion .

- Purification : Silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine ring protons at δ 3.2–3.5 ppm) and Boc-group integrity .

- FT-IR : Carbamate C=O stretch at ~1680 cm⁻¹ verifies Boc protection .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 347) validate molecular weight .

Advanced Research Questions

Q. How does the tert-butyl ester group influence stability under acidic conditions?

- Methodological Answer : The tert-butyl ester is acid-labile, hydrolyzing to carboxylic acids in strong acids (e.g., TFA in DCM). Stability studies show:

- Half-life in 50% TFA : ~2 hours at 25°C .

- Mitigation Strategies : Use milder acids (e.g., HCl in dioxane) or scavengers (e.g., triethylsilane) to suppress decomposition .

Q. What are the challenges in achieving regioselective functionalization of the piperazine ring?

- Methodological Answer :

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Simulates binding to enzymes (e.g., MDM2 inhibitors) using AutoDock Vina .

- MD Simulations : Analyzes stability of ligand-receptor complexes over 100 ns trajectories .

- Pharmacophore Mapping : Identifies critical hydrogen-bonding motifs (e.g., carbamate oxygen as a H-bond acceptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.